![molecular formula C7H16N2O2S B2478250 [1-(Dimethylamino)cyclobutyl]methanesulfonamide CAS No. 1909319-99-8](/img/structure/B2478250.png)
[1-(Dimethylamino)cyclobutyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Dimethylamino)cyclobutyl]methanesulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carbonic Anhydrase Inhibition : 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a compound related to [1-(Dimethylamino)cyclobutyl]methanesulfonamide, demonstrates potent inhibition of certain carbonic anhydrase isoforms, making it a candidate for situations requiring selective inhibition of these enzymes. This study contributes to understanding the interaction of such compounds with carbonic anhydrase isoforms, crucial for various physiological functions (Temperini et al., 2008).
Antitumor Properties : Research on acridine-substituted dimethyl phosphoramidate derivatives of 9-anilinoacridine, which are structurally related to this compound, indicates that altering the methanesulfonamide group affects the compounds' lipophilicity, DNA binding, potency, and toxicity. These findings provide insights into the structure-activity relationships critical for developing antitumor agents (Rewcastle et al., 1984).
Molecular Recognition : The synthesis and study of derivatives of 1,1,3,3-tetramethyl-guanidine, which include compounds structurally related to this compound, explore their ability to form complexes with dicarboxylic acids. This research contributes to the understanding of molecular recognition, which is fundamental in numerous chemical and biological processes (Qi Yan-xing, 2004).
Microbial Metabolism : Methanesulfonic acid, closely related to this compound, is used by certain aerobic bacteria as a sulfur source and by specialized methylotrophs as a carbon and energy substrate. Understanding the microbial metabolism of methanesulfonates offers insights into the biogeochemical cycling of sulfur, an essential element in environmental and ecological studies (Kelly & Murrell, 1999).
特性
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSASBMGSIZMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)
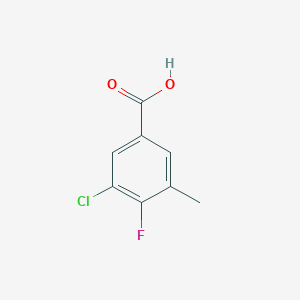
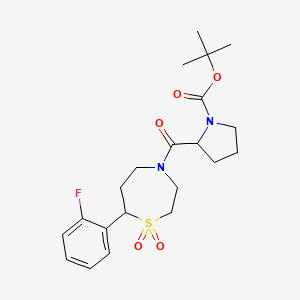
![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)
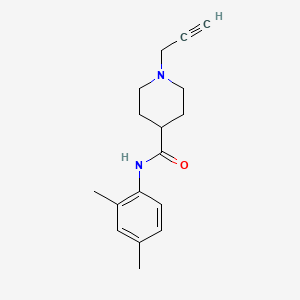
![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)
![Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2478179.png)
![2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2478181.png)
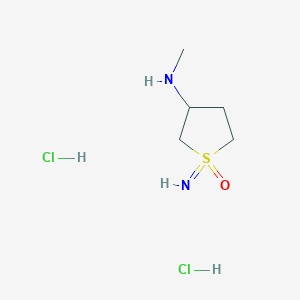
![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)
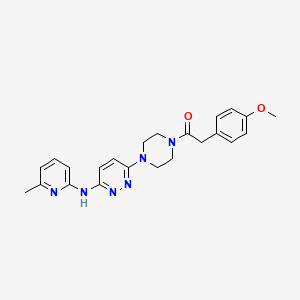
![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)
![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)
